2,5-dichloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
Beschreibung
The compound 2,5-dichloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl}benzamide is a structurally complex benzamide derivative featuring a tricyclic azatricyclo core substituted with chlorine atoms at positions 2 and 5 of the benzamide ring. Its unique architecture combines a rigid tricyclic system with amide functionality, making it a candidate for studies in medicinal chemistry and plant biology.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-10-14-9-13(7-11-3-2-6-23(17(11)14)19(10)25)22-18(24)15-8-12(20)4-5-16(15)21/h4-5,7-10H,2-3,6H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSKSFVECCKVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide typically involves multi-step organic reactions. One common approach includes:
Starting Materials: The synthesis begins with the preparation of the azatricyclo core and the dichlorobenzamide moiety.
Coupling Reaction: The azatricyclo core is coupled with the dichlorobenzamide using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, under anhydrous conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-dichloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Compound K-16 (N-(Benzo[d][1,3]dioxol-5-yl)-2-(Benzylthio)Acetamide)
- Key Features : Benzodioxole ring fused with a benzamide moiety and a benzylthioacetamide side chain.
- Synthesis : Synthesized via amide coupling between 2-((3-methylbenzyl)thio)acetic acid and benzo[d][1,3]dioxol-5-amine using oxalyl chloride and triethylamine in dichloromethane/dioxane .
- Biological Activity : Exhibits root growth modulation in Arabidopsis thaliana at 0.1 µM, comparable to NAA (a synthetic auxin) .
N-Methyl-N-(6-Chloro-7-Methyl-1,1-Dioxo-1,4,2-Benzodithiazin-3-yl)Hydrazine (Compound 2)
- Key Features : Benzodithiazine core with chloro and methyl substituents, coupled with a hydrazine group.
- Synthesis : Derived from 6-chloro-7-methyl-3-methylthio-1,1-dioxo-1,4,2-benzodithiazine via hydrazine substitution.
- Spectroscopic Data :
6-Chloro-7-Methyl-3-[2-(2,4-Dihydroxybenzylidene)-1-Methylhydrazino]-1,1-Dioxo-1,4,2-Benzodithiazine (Compound 6)
- Spectroscopic Data: ¹H NMR: δ 8.37 (s, N=CH), 10.10–10.24 (s, phenolic -OH) . IR: νmax 3395 cm⁻¹ (O-H stretch), 1630 cm⁻¹ (C=N) .
N-[3-(Dimethylamino)Propyl]-N-{4,6-Dioxa-10-Thia-12-Azatricyclo[7.3.0.0³,⁷]Dodeca-1(9),2,7,11-Tetraen-11-Yl}-3-(2,5-Dioxopyrrolidin-1-yl)Benzamide Hydrochloride
- Key Features: A tricyclic system with dioxa-thia-aza heteroatoms and a pyrrolidinone substituent.
- Molecular Formula : C₂₄H₂₅ClN₄O₅S (MW: 517.0) .
Comparative Analysis
Table 1: Structural and Functional Comparison
Key Observations :
Synthetic Flexibility : The target compound shares amide-bond formation strategies with K-16 (e.g., oxalyl chloride-mediated coupling) , but its tricyclic core likely demands more complex cyclization steps.
Chlorine Substitution: The 2,5-dichloro pattern may enhance lipophilicity and receptor binding compared to mono-chloro analogs (e.g., Compound 2 and 6) .
Biological Relevance : K-16’s bioactivity in Arabidopsis suggests that the target compound could similarly interact with auxin pathways, though this requires experimental validation .
Spectroscopic and Physicochemical Differences
- ¹H NMR Shifts :
- IR Signatures :
- The 2-oxo group in the target compound would exhibit a strong C=O stretch near 1700 cm⁻¹, absent in sulfur-containing analogs like Compound 2 (νmax 1345 cm⁻¹ for SO₂) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
